molecular formula C17H13NO4 B15063517 4-((1,3-Dioxo-2,3-dihydro-1H-inden-5-yl)(methyl)amino)benzoic acid

4-((1,3-Dioxo-2,3-dihydro-1H-inden-5-yl)(methyl)amino)benzoic acid

Cat. No.: B15063517
M. Wt: 295.29 g/mol
InChI Key: DLPARABWVGXWDG-UHFFFAOYSA-N
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Description

4-((1,3-Dioxo-2,3-dihydro-1H-inden-5-yl)(methyl)amino)benzoic acid is a complex organic compound that features a unique structure combining an indene moiety with a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1,3-Dioxo-2,3-dihydro-1H-inden-5-yl)(methyl)amino)benzoic acid typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

4-((1,3-Dioxo-2,3-dihydro-1H-inden-5-yl)(methyl)amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

4-((1,3-Dioxo-2,3-dihydro-1H-inden-5-yl)(methyl)amino)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((1,3-Dioxo-2,3-dihydro-1H-inden-5-yl)(methyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((1,3-Dioxo-2,3-dihydro-1H-inden-5-yl)(methyl)amino)benzoic acid is unique due to its combination of an indene moiety with a benzoic acid derivative, providing distinct chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

4-[(1,3-dioxoinden-5-yl)-methylamino]benzoic acid

InChI

InChI=1S/C17H13NO4/c1-18(11-4-2-10(3-5-11)17(21)22)12-6-7-13-14(8-12)16(20)9-15(13)19/h2-8H,9H2,1H3,(H,21,22)

InChI Key

DLPARABWVGXWDG-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)O)C2=CC3=C(C=C2)C(=O)CC3=O

Origin of Product

United States

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